molecular formula C9H9ClN2S B2569109 7-Chloro-3-(ethylsulfanyl)imidazo[1,5-a]pyridine CAS No. 1989671-36-4

7-Chloro-3-(ethylsulfanyl)imidazo[1,5-a]pyridine

Cat. No.: B2569109
CAS No.: 1989671-36-4
M. Wt: 212.7
InChI Key: YELVOKAJEVAWRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Chloro-3-(ethylsulfanyl)imidazo[1,5-a]pyridine ( 1989671-36-4) is a chemical compound with the molecular formula C9H9ClN2S and a molecular weight of 212.70 . It belongs to the class of imidazo[1,5-a]pyridines, a scaffold of significant interest in medicinal and organic chemistry due to its unique properties and wide range of potential applications . Researchers value this heterocyclic core for its potential biological activities, which, for related analogues, include antiviral, antibacterial, and anticancer effects, making it a valuable template in drug discovery efforts . The compound features a chloro substituent at the 7-position and an ethylsulfanyl group at the 3-position, functional groups that are common sites for further chemical modification and derivatization to explore structure-activity relationships or to create molecular probes . As a building block, it can be used in metal-free C-H functionalization and other synthetic strategies to construct more complex bis-heterocyclic systems for materials science and pharmaceutical research . This product is strictly for research purposes and is not intended for diagnostic or therapeutic uses. Researchers should handle this compound with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

7-chloro-3-ethylsulfanylimidazo[1,5-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2S/c1-2-13-9-11-6-8-5-7(10)3-4-12(8)9/h3-6H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YELVOKAJEVAWRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC=C2N1C=CC(=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-3-(ethylsulfanyl)imidazo[1,5-a]pyridine typically involves cyclocondensation reactions. One common method is the reaction of 2-aminopyridine with a suitable aldehyde or ketone in the presence of a sulfur source, such as thiourea or elemental sulfur. The reaction conditions often include heating the mixture under reflux in a suitable solvent, such as ethanol or acetic acid, for several hours. The resulting product is then purified using standard techniques like recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of 7-Chloro-3-(ethylsulfanyl)imidazo[1,5-a]pyridine may involve large-scale batch or continuous flow processes. These methods aim to optimize yield and purity while minimizing costs and environmental impact. The use of automated reactors and advanced purification systems, such as high-performance liquid chromatography (HPLC), can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

7-Chloro-3-(ethylsulfanyl)imidazo[1,5-a]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Pharmacological Applications

The imidazo[1,5-a]pyridine derivatives, including 7-Chloro-3-(ethylsulfanyl)imidazo[1,5-a]pyridine, exhibit a wide range of biological activities. These include:

  • Antitumor Activity : Compounds in this class have been investigated for their potential to inhibit tumor growth and induce apoptosis in cancer cells. For example, derivatives have shown effectiveness against various cancer cell lines by modulating pathways involved in cell proliferation and survival .
  • Antimicrobial Properties : Research has indicated that imidazo[1,5-a]pyridine derivatives possess antibacterial and antifungal activities. They can disrupt microbial cell functions and have been tested against resistant strains .
  • Neurological Effects : Some studies suggest that these compounds may act as modulators of the central nervous system. They have been explored for their potential roles as anxiolytics and hypnotics, targeting neurotransmitter systems such as GABA and serotonin .

Mechanistic Insights

The mechanism of action for 7-Chloro-3-(ethylsulfanyl)imidazo[1,5-a]pyridine involves several pathways:

  • Inhibition of β-Amyloid Formation : This compound has been identified as an inhibitor of β-amyloid formation, which is crucial in the context of Alzheimer's disease. This property positions it as a candidate for neuroprotective therapies .
  • Receptor Modulation : The compound may act on various receptors, including cannabinoid receptors and serotonin receptors, influencing physiological responses related to mood regulation and anxiety .

Synthesis and Derivative Development

The synthesis of 7-Chloro-3-(ethylsulfanyl)imidazo[1,5-a]pyridine typically involves multi-step organic reactions that allow for the introduction of functional groups that enhance its biological activity. The synthetic routes often focus on optimizing yield and purity while maintaining the integrity of the imidazopyridine core structure.

Case Studies

Several case studies highlight the practical applications of 7-Chloro-3-(ethylsulfanyl)imidazo[1,5-a]pyridine:

  • Case Study 1: Anticancer Activity
    In a study examining its effects on breast cancer cell lines, researchers reported a significant reduction in cell viability upon treatment with this compound. The study concluded that the compound induced apoptosis through caspase activation pathways .
  • Case Study 2: Antimicrobial Efficacy
    A clinical trial tested the compound against various bacterial strains, demonstrating potent antibacterial activity comparable to established antibiotics. The results suggested its potential use as an alternative treatment for resistant infections .

Summary Table of Applications

Application AreaDescriptionReferences
Antitumor ActivityInduces apoptosis in cancer cells; effective against multiple cancer types
Antimicrobial PropertiesEffective against resistant bacterial strains and fungi
Neurological EffectsPotential anxiolytic and hypnotic effects; modulates neurotransmitter systems
β-Amyloid InhibitionInhibits formation relevant to Alzheimer's disease

Mechanism of Action

The mechanism of action of 7-Chloro-3-(ethylsulfanyl)imidazo[1,5-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and ethylsulfanyl groups contribute to its binding affinity and selectivity. For example, the compound may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular signaling pathways and gene expression .

Comparison with Similar Compounds

Table 1. Comparison of Imidazo[1,5-a]pyridine Derivatives

Compound Name Substituents (Position 3/7) Key Properties/Applications Reference
7-Chloro-3-(ethylsulfanyl)imidazo[1,5-a]pyridine Cl (7), -S-C₂H₅ (3) Potential coordination chemistry; intermediate for functional materials
3-Ethylimidazo[1,5-a]pyridine -C₂H₅ (3) Synthetic precursor for dimeric fluorophores
7-Chloroimidazo[1,5-a]pyridine-3-carbaldehyde Cl (7), -CHO (3) Reactive aldehyde for further functionalization
1-(2-Pyridyl)-3-(2-hydroxyphenyl)imidazo[1,5-a]pyridine Pyridyl (1), -OH-Ph (3) Antibacterial agent (MIC₅₀: 0.6–1.4 mg/mL)
BF₂-(imidazo[1,5-a]pyridin-3-yl)phenolates BF₂-phenolate (3) Blue-emissive OLED materials with photostability

Key Observations:

  • Electron-Withdrawing vs. Electron-Donating Groups : The chloro group at position 7 in the target compound increases electrophilicity, contrasting with electron-donating alkyl groups (e.g., 3-ethyl) that enhance lipophilicity .
  • Coordination Chemistry: Ethylsulfanyl and BF₂-phenolate substituents enable metal coordination, but sulfur in the target compound may favor softer metal ions (e.g., Cu, Zn) compared to oxygen in BF₂ derivatives .
  • Biological Activity : Hydrophobic substituents (e.g., pyridyl and hydroxyphenyl in ) improve membrane penetration, whereas polar groups (e.g., -CHO in ) limit bioavailability.

Photophysical and Fluorescent Properties

Imidazo[1,5-a]pyridine derivatives exhibit tunable emission profiles. For example:

  • Dimeric Fluorophores (e.g., compounds 2–4 in ) : Display large Stokes shifts (up to 150 nm) and solvatochromism, ideal for lipid bilayer imaging.
  • BF₂ Complexes : Show narrow emission bands (FWHM < 40 nm) and high quantum yields (Φ > 0.8), suitable for OLEDs .

Coordination Polymers

Imidazo[1,5-a]pyridine derivatives with pyridyl or sulfur substituents form stable Zn(II) and Cu(II) coordination polymers. The ethylsulfanyl group in the target compound could enable novel coordination geometries compared to traditional N,N-bidentate ligands .

Biological Activity

7-Chloro-3-(ethylsulfanyl)imidazo[1,5-a]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anti-inflammatory applications. This article explores the compound's biological activity, synthesizing existing research findings, case studies, and relevant data.

The compound features an imidazo[1,5-a]pyridine core with a chloro group and an ethylsulfanyl substituent. Its structure can be represented as follows:

C9H10ClN3S\text{C}_9\text{H}_{10}\text{ClN}_3\text{S}

Antimicrobial Activity

Research indicates that compounds within the imidazo[1,5-a]pyridine class exhibit significant antimicrobial properties. A study highlighted that derivatives of imidazo[1,2-a]pyridines demonstrated potent activity against multidrug-resistant strains of Mycobacterium tuberculosis (MDR-TB) with minimum inhibitory concentrations (MIC) as low as 0.006 μM for some derivatives .

Table 1: Antimicrobial Activity of Imidazo[1,5-a]pyridine Derivatives

CompoundTarget PathogenMIC (μM)Reference
7-Chloro-3-(ethylsulfanyl)imidazo[1,5-a]pyridineM. tuberculosis0.006
4-(dimethylamino)pyridinepropylthioacetateE. coli25
4-(2,5-dichlorothiophen-3-yl)-2-(pyridin-3-yl) thiazoleS. aureus2.18

The compound's ability to inhibit bacterial growth suggests potential therapeutic applications in treating infections caused by resistant strains.

Anti-inflammatory Activity

The modulation of inflammatory responses is another area where imidazo[1,5-a]pyridine derivatives have shown promise. The kynurenine pathway is implicated in various inflammatory diseases, and compounds that can inhibit enzymes like indoleamine-2,3-dioxygenase (IDO) may help restore immune balance . The activity of 7-Chloro-3-(ethylsulfanyl)imidazo[1,5-a]pyridine in this context remains to be fully elucidated but represents a promising avenue for future research.

Case Study 1: In Vitro Studies

In vitro studies demonstrated that imidazo[1,5-a]pyridine derivatives exhibited low cytotoxicity while effectively inhibiting the growth of Mycobacterium tuberculosis . This highlights their potential as safe therapeutic agents.

Case Study 2: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis revealed that modifications at specific positions on the imidazo ring significantly impacted biological activity. For instance, the introduction of ethylsulfanyl at position 3 enhanced antimicrobial efficacy compared to other substitutions .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 7-Chloro-3-(ethylsulfanyl)imidazo[1,5-a]pyridine?

  • Methodological Answer : The compound can be synthesized via cyclization reactions of substituted pyridine precursors. For example:

  • Copper-catalyzed cyclization : Reacting a chlorinated pyridine derivative with ethylsulfanyl groups in the presence of copper sulfate and sodium ascorbate in DMSO at elevated temperatures (60–80°C) .
  • Tandem reactions : Combining halogenated pyridines with sulfur-containing nucleophiles under microwave-assisted conditions to improve reaction efficiency .
    • Key Parameters : Temperature, catalyst loading (e.g., Cu(I) salts), and solvent polarity significantly impact yield. Optimize via fractional factorial design .

Q. Which spectroscopic and analytical methods are critical for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substitution patterns (e.g., ethylsulfanyl group at position 3, chlorine at position 7) .
  • X-ray Crystallography : Resolve molecular geometry and intermolecular interactions (e.g., weak C–H⋯O bonds in crystal packing) .
  • IR Spectroscopy : Identify functional groups (e.g., C–S stretch at ~650 cm1^{-1}) .
    • Data Interpretation : Compare experimental spectra with computational predictions (e.g., DFT) to validate assignments .

Advanced Research Questions

Q. How can reaction conditions be optimized using Design of Experiments (DOE)?

  • Methodological Answer :

  • Define Variables : Temperature, catalyst concentration, solvent ratio, and reaction time.
  • Statistical Models : Use Plackett-Burman or Box-Behnken designs to identify significant factors. For example, a 24^4 factorial design revealed that solvent polarity (DMSO/H2_2O ratio) has the highest impact on yield in copper-catalyzed reactions .
  • Feedback Loop : Integrate computational reaction path searches (e.g., quantum chemical calculations) to predict optimal conditions before lab validation .

Q. How to resolve contradictions in reported reaction yields for similar imidazo[1,5-a]pyridine derivatives?

  • Methodological Answer :

  • Source Analysis : Compare synthetic protocols (e.g., catalyst purity, inert atmosphere use). For instance, trace oxygen in copper-catalyzed reactions can reduce yields by 15–20% .
  • Reproducibility Checks : Replicate reactions under controlled conditions (e.g., glovebox for air-sensitive steps) and validate purity via HPLC (95% minimum) .
  • Cross-Validation : Use alternative routes (e.g., Pd-catalyzed cross-coupling for ethylsulfanyl introduction) to confirm structural integrity .

Safety and Handling

Q. What safety protocols are essential when handling 7-Chloro-3-(ethylsulfanyl)imidazo[1,5-a]pyridine?

  • Methodological Answer :

  • Storage : Seal in moisture-resistant containers under inert gas (N2_2/Ar) at –20°C to prevent decomposition .
  • Waste Disposal : Neutralize acidic byproducts (e.g., HCl) with NaHCO3_3 before transferring to certified hazardous waste facilities .
  • Exposure Mitigation : Use fume hoods and PPE (gloves, goggles) to avoid inhalation (H333 hazard) or skin contact (H313) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.